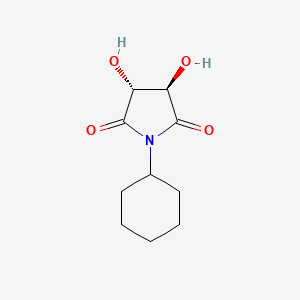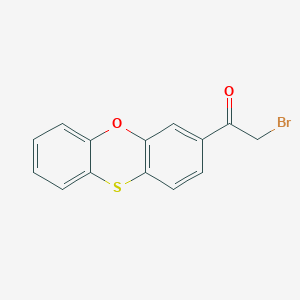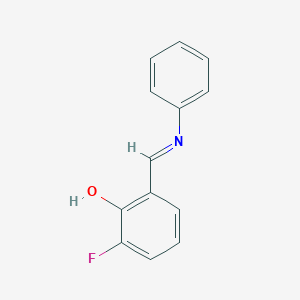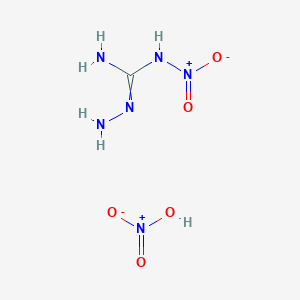
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with cyclohexyl and hydroxyl groups, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the Staudinger cycloaddition reaction, where ketenes react with imines to form β-lactams . This method is advantageous due to its enantioselectivity and efficiency. The reaction typically requires a tertiary base and can be conducted under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available reagents and catalysts, along with advanced purification techniques, allows for the efficient production of this compound .
化学反応の分析
Types of Reactions
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research:
作用機序
The mechanism by which (3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their activity and resulting in specific biological effects .
類似化合物との比較
Similar Compounds
Uniqueness
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione stands out due to its unique combination of a cyclohexyl group and hydroxylated pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its chiral nature further enhances its utility in stereoselective synthesis and drug development .
特性
CAS番号 |
208922-82-1 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC名 |
(3R,4R)-1-cyclohexyl-3,4-dihydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c12-7-8(13)10(15)11(9(7)14)6-4-2-1-3-5-6/h6-8,12-13H,1-5H2/t7-,8-/m1/s1 |
InChIキー |
AVZHVTOLSZNEPA-HTQZYQBOSA-N |
異性体SMILES |
C1CCC(CC1)N2C(=O)[C@@H]([C@H](C2=O)O)O |
正規SMILES |
C1CCC(CC1)N2C(=O)C(C(C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)


![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)


![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)


